molecular formula C13H13N3O B1418233 N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine CAS No. 1219454-72-4

N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine

Cat. No. B1418233
M. Wt: 227.26 g/mol
InChI Key: SRGFZUWMSCIZMX-UHFFFAOYSA-N
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Description

N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine (NHP) is an important organic compound that has been used for a variety of scientific and industrial applications. NHP is a versatile synthetic compound that has been used in a variety of research studies, including biochemistry, pharmacology, and drug development. NHP is a useful reagent in organic synthesis, and has been used to synthesize a variety of compounds, including drugs, dyes, and other compounds. NHP has also been used in a variety of industrial applications, including as a catalyst, a corrosion inhibitor, and an emulsifier.

Scientific Research Applications

Chemical Synthesis and Modification

  • Studies have explored the synthesis of pyridine derivatives, aiming to enhance their biological properties. For example, the methylation of the pyridine moiety in certain compounds has been investigated as a method to optimize analgesic properties, with modifications leading to increased biological activity for para-substituted derivatives (Ukrainets et al., 2015).

Biological Activity

  • Research into pyridine derivatives includes the discovery of inhibitors for hypoxia-inducible factor prolyl hydroxylases, demonstrating potential in stimulating erythropoiesis and treating anemia. Such compounds have shown efficacy in animal models, with one advancing to human clinical trials (Debenham et al., 2016).

Potential Therapeutic Applications

  • The structural and conformational study of a pyrimidine nucleoside derivative revealed its anti-inflammatory potential, highlighting the therapeutic relevance of such compounds in treating conditions like adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).
  • Novel synthesis methods for carboxamides and peptides using pyridine derivatives have been developed, suggesting applications in drug development and molecular biology research (Shiina & Kawakita, 2003).

Anticancer and Antimicrobial Potential

  • Pyridine carboxamide derivatives have been synthesized with a focus on their non-linear optical properties and potential anticancer activity, demonstrating significant interactions in molecular docking studies that could inhibit tubulin polymerization (Jayarajan et al., 2019).

properties

IUPAC Name

N'-hydroxy-4-(2-methylphenyl)pyridine-2-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-4-2-3-5-11(9)10-6-7-15-12(8-10)13(14)16-17/h2-8,17H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGFZUWMSCIZMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C2=CC(=NC=C2)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701209191
Record name N-Hydroxy-4-(2-methylphenyl)-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-4-o-tolyl-pyridine-2-carboxamidine

CAS RN

1219454-72-4
Record name N-Hydroxy-4-(2-methylphenyl)-2-pyridinecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219454-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-4-(2-methylphenyl)-2-pyridinecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701209191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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